molecular formula C19H23NO2S B5707741 N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide CAS No. 428488-65-7

N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide

Cat. No. B5707741
CAS RN: 428488-65-7
M. Wt: 329.5 g/mol
InChI Key: RYJAHYYLAWPFBJ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. It is commonly referred to as MMB-CHMINACA and belongs to the class of synthetic cannabinoids. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Additionally, it will list future directions for research on this compound.

Mechanism of Action

The mechanism of action of MMB-CHMINACA is not fully understood, but it is believed to act as a potent agonist of the cannabinoid receptor type 1 (CB1) and type 2 (CB2). The compound has been shown to bind to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation can result in various physiological effects, including analgesia, anti-inflammatory effects, and alterations in mood and behavior.
Biochemical and Physiological Effects:
MMB-CHMINACA has been shown to produce various biochemical and physiological effects in animal models. These effects include analgesia, anti-inflammatory effects, alterations in mood and behavior, and changes in body temperature and heart rate. Additionally, the compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

MMB-CHMINACA has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. Additionally, the compound has been shown to be stable in various experimental conditions, making it a useful tool for studying the endocannabinoid system. However, one limitation of MMB-CHMINACA is its potential toxicity, which can vary depending on the dose and route of administration.

Future Directions

There are several future directions for research on MMB-CHMINACA. One area of interest is the potential use of the compound as an analgesic and anti-inflammatory agent. Additionally, further research is needed to understand the mechanism of action of the compound and its effects on the endocannabinoid system. Furthermore, more studies are needed to determine the potential toxicity of MMB-CHMINACA and its safety for use in humans.

Synthesis Methods

MMB-CHMINACA can be synthesized using various methods, including the use of reagents such as 4-methylbenzyl chloride, 4-methoxyphenylacetonitrile, and thioacetic acid. The synthesis process involves the reaction of these reagents in the presence of a catalyst, followed by purification using chromatography. The purity of the synthesized compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Scientific Research Applications

MMB-CHMINACA has been widely studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. The compound has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, MMB-CHMINACA has been used in research to understand the effects of synthetic cannabinoids on the endocannabinoid system.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-15-3-5-17(6-4-15)13-23-14-19(21)20-12-11-16-7-9-18(22-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJAHYYLAWPFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155427
Record name N-[2-(4-Methoxyphenyl)ethyl]-2-[[(4-methylphenyl)methyl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)sulfanyl]acetamide

CAS RN

428488-65-7
Record name N-[2-(4-Methoxyphenyl)ethyl]-2-[[(4-methylphenyl)methyl]thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428488-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-Methoxyphenyl)ethyl]-2-[[(4-methylphenyl)methyl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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